Product packaging for Cabraleadiol 3-acetate(Cat. No.:CAS No. 35833-62-6)

Cabraleadiol 3-acetate

Cat. No.: B1151734
CAS No.: 35833-62-6
M. Wt: 502.8 g/mol
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Description

Historical Context of Triterpenoid (B12794562) Discovery and Significance

The study of triterpenoids is a significant branch of natural product chemistry with a rich history. Triterpenoids are a class of chemical compounds composed of six isoprene (B109036) units, which are widely distributed in plants and fungi. researchgate.netnih.gov The discovery of these compounds dates back to early phytochemical investigations, where they were identified as key components of resins, gums, and plant waxes.

Over the years, research has revealed the immense structural diversity of triterpenoids, with over 20,000 distinct compounds having been isolated, featuring around 200 different structural skeletons. mdpi.com This diversity is matched by a broad spectrum of biological activities, including anti-inflammatory, antiviral, antibacterial, antioxidant, and cytotoxic effects. mdpi.comacs.org The wide range of biological activities has made triterpenoids a focal point for drug discovery and development. mdpi.commdpi.com

Overview of Dammarane (B1241002) Triterpenoids in Phytochemistry

Dammarane-type triterpenoids (DTTs) represent a significant subgroup of tetracyclic triterpenoids. mdpi.com They are characterized by a specific stereochemical structure and are abundantly found in various medicinal plants, particularly those from the Araliaceae family, such as Panax ginseng. mdpi.comnih.gov However, their distribution extends to other plant families, including Meliaceae, from which Cabraleadiol (B1261840) 3-acetate has been isolated. mdpi.comtargetmol.comtargetmol.comtargetmol.com

The basic dammarane skeleton can be modified through various chemical reactions, such as hydroxylation, glycosylation, and the formation of double bonds, leading to a wide array of derivatives. mdpi.commdpi.com These structural modifications significantly influence the biological activities of the compounds. mdpi.com For instance, glycosylated dammarane triterpenoids have shown potential anti-inflammatory activity, while those with double bonds in their side chains have displayed immunomodulatory effects. mdpi.com The cytotoxic activity of dammarane-type triterpenoids against various cancer cell lines has also been extensively reported. mdpi.comnih.gov

Scope and Research Trajectories for Cabraleadiol 3-acetate

This compound, with the chemical formula C₃₂H₅₄O₄ and a molecular weight of 502.78 g/mol , is a specific dammarane triterpenoid that has been isolated from several natural sources. targetmol.combiocrick.com These include plants of the Aglaia genus (Meliaceae family) and the resin of Commiphora confusa. researchgate.netajol.info It has also been identified in the lichen Pyxine consocians. medchemexpress.comchemsrc.com

Initial research on this compound has focused on its isolation and structural elucidation. researchgate.netajol.infochemfaces.com More recent studies have begun to explore its biological activities, with reports of mosquito larvicidal activity against Aedes aegypti. medchemexpress.comchemsrc.com The structural confirmation of this compound, also referred to as cabraleadiol monoacetate, has been unequivocally determined through X-ray crystallography, establishing its relative stereochemistry as 20S,24S-epoxydammarane-3α,25-diol acetate (B1210297). researchgate.net

Future research is likely to continue exploring the biological potential of this compound, investigating a wider range of activities and delving into its mechanism of action. Further phytochemical investigations of new plant and lichen species may also reveal additional natural sources of this compound.

Detailed Research Findings

The following tables summarize key data related to this compound.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 35833-62-6
Molecular Formula C₃₂H₅₄O₄
Molecular Weight 502.78 g/mol
Appearance Crystalline solid

Data sourced from multiple chemical suppliers and databases. biocrick.comchemsrc.com

Table 2: Natural Sources of this compound

Source Organism Family/Type Part of Organism
Aglaia lawii Meliaceae Herbs, Bark
Aglaia tomentosa Meliaceae Bark
Commiphora confusa Burseraceae Resin
Commiphora dalzielii Burseraceae Stem Bark

This table compiles information from various phytochemical studies. researchgate.netajol.infomedchemexpress.comchemsrc.comchemfaces.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H54O4 B1151734 Cabraleadiol 3-acetate CAS No. 35833-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O4/c1-20(33)35-25-14-16-29(6)23(27(25,2)3)13-18-31(8)24(29)11-10-21-22(12-17-30(21,31)7)32(9)19-15-26(36-32)28(4,5)34/h21-26,34H,10-19H2,1-9H3/t21-,22+,23+,24-,25-,26+,29+,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKPKZPRXSYQEQ-QCPMDXGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(O5)C(C)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H](CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Advanced Isolation Strategies for Cabraleadiol 3 Acetate

Botanical and Other Natural Sources of Cabraleadiol (B1261840) 3-acetate

The occurrence of Cabraleadiol 3-acetate is widespread in the plant and lichen kingdoms, highlighting its significance as a recurring natural product.

Identification in Lichen Species (e.g., Pyxine consocians Vainio)

This compound, also referred to as Cabraleadiol monoacetate, has been successfully isolated from the lichen Pyxine consocians Vainio. google.comjmb.or.krprep-hplc.comnih.gov This finding underscores the metabolic diversity within lichen, which are symbiotic organisms of fungi and algae or cyanobacteria. Research into the chemical constituents of P. consocians has led to the identification of several compounds, including atranorin, zeorin, and lichexanthone, alongside this compound. prep-hplc.comnih.gov

Presence in Plant Genera (e.g., Aglaia, Commiphora, Cleome, Dysoxylum, M. flexuosa)

The compound is a known constituent of several plant genera. It has been reported in the genus Aglaia (family Meliaceae), with specific identification in Aglaia lawii and Aglaia tomentosa. cytivalifesciences.comsigmaaldrich.comfishersci.at Within the Burseraceae family, it has been isolated from the genus Commiphora, including Commiphora confusa and Commiphora dalzielii. sigmaaldrich.comlabmartgh.comnih.govmdpi.com

A notable discovery was the identification of this compound in Cleome iberica, which marked the first instance of this compound being reported in the genus Cleome. The compound has also been found in multiple species of the genus Dysoxylum (Meliaceae), such as Dysoxylum densiflorum, Dysoxylum malabaricum, and Dysoxylum tpongense. Furthermore, it has been isolated from the roots of M. flexuosa.

Table 1: Natural Sources of this compound

Kingdom Family Genus Species Reference(s)
Fungi (Lichen) Physciaceae Pyxine Pyxine consocians google.com, jmb.or.kr, prep-hplc.com, nih.gov
Plantae Meliaceae Aglaia Aglaia lawii, Aglaia tomentosa cytivalifesciences.com, sigmaaldrich.com, fishersci.at
Plantae Burseraceae Commiphora Commiphora confusa, Commiphora dalzielii labmartgh.com, sigmaaldrich.com, nih.gov, mdpi.com
Plantae Cleomaceae Cleome Cleome iberica ,
Plantae Meliaceae Dysoxylum Dysoxylum densiflorum, Dysoxylum tpongense ,
Plantae (Family not specified) M. M. flexuosa

Distribution Across Plant Parts (e.g., Stem Bark, Fruits, Leaves, Resins, Roots)

This compound is not uniformly distributed throughout the plant; its presence has been documented in various parts. It has been isolated from the stem bark of Commiphora dalzielii and Dysoxylum malabaricum. sigmaaldrich.comfishersci.atmdpi.com The resins of Commiphora confusa are also a known source of the compound. labmartgh.comnih.gov In Dysoxylum species, it is found in the leaves and stems of D. tpongense and the roots of D. densiflorum. Likewise, it has been extracted from the roots of M. flexuosa and the aerial parts of Cleome iberica.

Table 2: Plant Part Distribution of this compound

Plant Part Genus/Species Reference(s)
Stem Bark Commiphora dalzielii, Dysoxylum malabaricum sigmaaldrich.com, mdpi.com,, fishersci.at
Resin Commiphora confusa labmartgh.com, nih.gov
Leaves & Stems Dysoxylum tpongense
Roots Dysoxylum densiflorum, M. flexuosa ,,
Aerial Parts Cleome iberica

Advanced Extraction and Purification Methodologies

The isolation of this compound from its natural sources relies on a multi-step process involving initial solvent extraction followed by advanced chromatographic purification.

Solvent-Based Extraction Optimization

The initial step in isolating this compound involves extraction from the raw plant or lichen material using appropriate solvents. The choice of solvent is critical for maximizing the yield of the target compound. Research has demonstrated the use of various solvents, including ethyl acetate (B1210297) for extracting the resin of C. confusa and the roots of M. flexuosa. labmartgh.com An acetone (B3395972) extract has been utilized for the aerial parts of Cleome iberica. For the leaves and stems of D. tpongense, a methanolic extract was prepared, which was then subjected to fractionation with dichloromethane. Solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are generally considered suitable for dissolving this compound. sigmaaldrich.com

Chromatographic Techniques for High-Resolution Separation (e.g., Silica (B1680970) Gel, Sephadex LH-20, HPLC)

Following initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes further purification using various chromatographic techniques.

Silica Gel Column Chromatography : This is a fundamental and widely used technique for the purification of this compound. labmartgh.com Crude extracts are loaded onto a column packed with silica gel, and different compounds are separated by eluting with a solvent system of increasing polarity, often a mixture of n-hexane and ethyl acetate. labmartgh.com Fractions are collected and monitored to isolate the compound of interest.

Sephadex LH-20 Chromatography : Sephadex LH-20 is a versatile medium used for the molecular sizing of natural products, including terpenoids, in organic solvents. cytivalifesciences.comlabmartgh.com This technique is often employed as a subsequent purification step after initial separation on silica gel. It separates compounds based on both size and polarity, proving effective for purifying closely related molecules from complex fractions. jmb.or.krcytivalifesciences.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique often used in the final stages of purification or for assessing the purity of the isolated compound. Preparative HPLC can be used to obtain highly pure this compound, and analytical HPLC is used to confirm its purity, which is often reported as ≥98%.

Crystallization and Recrystallization for Compound Purity

Following initial separation from crude extracts by chromatographic techniques, such as column chromatography, crystallization is a critical final step to achieve high purity of this compound. This process leverages the principle that the compound will be highly soluble in a hot solvent but significantly less soluble as the solution cools, allowing for the formation of a crystalline lattice that excludes impurities.

The process typically begins with the fractions identified as containing this compound from prior chromatographic separations. These fractions are combined and the solvent is removed under reduced pressure to yield a concentrated, often amorphous, solid or semi-solid residue. This crude material is then subjected to recrystallization.

Scientific literature details several solvent systems effective for the crystallization of dammarane (B1241002) triterpenoids, indicating that a range of polar and non-polar solvents can be utilized. For closely related dammarane triterpenoids, successful crystallization has been achieved using solvents such as ethyl acetate, acetone, and mixtures of n-hexane and ethyl acetate. ajol.infonih.gov For instance, the hydrolysis product of this compound, Cabraleadiol, has been successfully crystallized from a solvent mixture of n-hexane and ethyl acetate (in a 2:8 ratio), yielding colorless crystals. ajol.inforesearchgate.net This suggests that similar solvent systems are highly applicable for the acetylated form.

The procedure involves dissolving the concentrated residue in a minimal amount of a suitable hot solvent or solvent mixture. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of this compound drops, leading to its precipitation from the solution in the form of crystals. The slow cooling process is crucial as it encourages the formation of large, well-defined crystals, which are typically purer than the fine powder that results from rapid precipitation.

Once crystallization is complete, the purified solid is isolated from the remaining solvent (the mother liquor), which retains the majority of the soluble impurities, by filtration. The resulting crystalline solid, often described as a white powder, is then washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surfaces and subsequently dried. ajol.inforesearchgate.net The purity of the final product can be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), and its identity verified through spectroscopic methods and by determining its melting point.

Table 1: Physical and Spectroscopic Data for Purified this compound

Property Value Reference
Appearance White powder ajol.inforesearchgate.net
Melting Point 147-149 °C ajol.inforesearchgate.net
Optical Rotation [α]D²² +14.8° (c 0.25, CHCl₃) ajol.inforesearchgate.net
Infrared (IR) νₘₐₓ (cm⁻¹) 3450 (O-H), 1725 (C=O, ester) ajol.info
Mass Spectrometry (EIMS) m/z 143 (base peak) ajol.info

Chemical Synthesis and Structural Modifications of Cabraleadiol 3 Acetate

Total Synthesis Approaches to the Dammarane (B1241002) Triterpenoid (B12794562) Core

The dammarane triterpenoid core is a complex tetracyclic structure that presents a significant challenge for synthetic chemists. The total synthesis of these molecules is a testament to the power of modern organic chemistry to construct complex natural products. uci.edu While a specific total synthesis for Cabraleadiol (B1261840) 3-acetate is not prominently documented, strategies developed for other intricate dammarane-type triterpenoids (DTTs), such as Phainanoid A, showcase the sophisticated methods employed to build this core structure. nih.govresearchgate.net

Key strategies in the total synthesis of complex DTTs include:

Bidirectional Synthesis: This innovative approach involves building the molecule outwards from a central core in two opposing directions. nih.govresearchgate.net This strategy can be highly efficient for creating complex, branched structures. For instance, the synthesis of Phainanoid A utilized two transition-metal-mediated transformations to form challenging ring systems branching from a central tricyclic core. nih.gov

Cascade Polyene Cyclization: Inspired by how nature synthesizes terpenes, this method uses a series of orchestrated ring-closing reactions starting from a linear polyene precursor. An Au(I)-mediated diastereoselective polyene cyclization has been effectively used to construct the core ring system of related compounds. bohrium.com

Strategic Use of Functional Groups: Ketones and their derivatives (like enol triflates) are often used as versatile chemical handles. nih.govresearchgate.net They allow for the rapid increase of molecular complexity and the controlled formation of new rings and stereocenters throughout the synthetic sequence. nih.gov

These advanced synthetic routes not only enable the creation of the natural product itself but also open pathways to generate unnatural analogues that are inaccessible from natural sources, which is crucial for biological evaluation. uci.edu

Semi-Synthetic Derivatization of Cabraleadiol

Semi-synthesis is a powerful strategy in medicinal chemistry that starts with a readily available natural product, like Cabraleadiol, and modifies its structure chemically. nih.govresearchgate.net This approach leverages the complex core structure already built by nature, aiming to improve the compound's pharmacological properties, such as activity, selectivity, or bioavailability. researchgate.net The creation of Cabraleadiol 3-acetate from Cabraleadiol is a prime example of this process.

Acetylation is the process of adding an acetyl group to a molecule, while deacetylation is the reverse process of removing one. wikipedia.org These reactions are fundamental in modifying compounds with hydroxyl (-OH) groups, such as Cabraleadiol. The conversion of Cabraleadiol to this compound requires the selective acetylation of the hydroxyl group at the C-3 position of the dammarane skeleton.

Key Strategies:

Selective Acetylation: Since Cabraleadiol possesses multiple hydroxyl groups, achieving selectivity for the C-3 position is crucial. This is typically accomplished by:

Protecting Group Chemistry: The other, more reactive hydroxyl groups (e.g., on the side chain) are first "protected" by reacting them to form a temporary, non-reactive functional group.

Acetylation: With other hydroxyls masked, the C-3 hydroxyl group is then acetylated, commonly using acetic anhydride (B1165640) or acetyl chloride.

Deprotection: The protecting groups are removed to yield the desired this compound.

Selective Deacetylation: In a fully acetylated analogue (per-acetylated), it is possible to selectively remove a single acetyl group. Regioselective deacetylation can be achieved using specific reagents that target the most reactive or sterically accessible acetylated position. researchgate.net For example, organotin-based reagents have been used for the highly selective removal of anomeric acyl groups in carbohydrates, a strategy that could be adapted for triterpenoids. researchgate.net

The dynamic interplay of acetylation and deacetylation is a cornerstone of regulating biological processes and is a key tool for the chemical modification of natural products. nih.gov

Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. Epimers are a specific type of stereoisomer that differs at only one stereocenter. The synthesis of epimers like 24-epi-cabraleadiol, which differs from Cabraleadiol in the stereochemistry at the C-24 position, is important for understanding how the specific 3D shape of a molecule affects its biological function. researchgate.net

Synthetic Approaches to Epimers:

Oxidation-Reduction Sequence: The hydroxyl group at the target stereocenter (e.g., C-24) can be oxidized to a ketone. Subsequent reduction of this ketone using stereoselective reducing agents can then generate a mixture of the original alcohol and its epimer, which can then be separated. This α,β-inversion of a hydroxyl group is a common strategy. nih.gov

Nucleophilic Substitution: The target hydroxyl group can be converted into a good leaving group (like a mesylate or tosylate). A subsequent nucleophilic substitution reaction (SN2) with a suitable nucleophile (e.g., acetate) proceeds with an inversion of stereochemistry at that center. Hydrolysis of the resulting ester would then yield the epimeric alcohol.

The isolation of compounds like 24-epi-cabraleadiol from natural sources, such as the stems of Dysoxylum tpongense, highlights nature's ability to produce a variety of stereoisomers. researchgate.net Synthetic efforts to create these and other epimers are vital for comprehensive biological testing.

Design and Synthesis of Novel Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery. nih.gov The process involves systematically designing and synthesizing a series of novel analogues of a lead compound, in this case, this compound, and evaluating how these structural modifications impact their biological activity. nih.gov The goal is to identify the key structural features (pharmacophore) responsible for the desired effect and to optimize the lead compound into a more potent and selective agent. nih.govugent.be

The synthesis of a library of analogues might involve:

Modification of the Acetyl Group: Replacing the 3-acetate with other ester groups (e.g., propionate, butyrate) or other functional groups (e.g., ether, carbamate) to probe the importance of this moiety.

Alterations to the Side Chain: Modifying the length, branching, or functional groups on the side chain attached at C-17.

Changes to the Tetracyclic Core: Introducing new substituents (e.g., halogens, hydroxyl groups) onto the A, B, C, or D rings of the dammarane skeleton.

The findings from these studies provide a detailed understanding of the SAR, which is crucial for the rational design of new, improved compounds. uic.edu

Table 4.1: Conceptual Framework for SAR Studies of this compound Analogues

Modification Site Example Modification Rationale
C-3 Position Replace acetate (B1210297) with longer-chain esters (e.g., propionate, benzoate)To determine the optimal size and electronic properties of the C-3 substituent.
Side Chain (at C-17) Introduce a double or triple bondTo investigate the effect of conformational rigidity on activity.
Side Chain (at C-17) Alter stereochemistry at C-20 or C-24To understand the importance of specific 3D arrangements for target binding.
Ring A Introduce a substituent (e.g., fluorine, methyl group) at C-2To probe steric and electronic tolerance on the core skeleton.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the in vitro and preclinical biological activities of This compound that adheres to the requested outline.

Searches for the biological activities of this compound, a known dammarane-type triterpenoid isolated from plants such as Aglaia lawii, did not yield specific studies detailing its effects on:

Cellular proliferation and apoptosis in specific cancer cell lines.

Mechanisms of cell cycle arrest.

Induction of apoptotic pathways.

Inhibition of the NF-κB signaling pathway.

Downregulation of iNOS expression.

While the broader class of dammarane-type triterpenoids has been shown to exhibit anticancer and anti-inflammatory properties in various studies, this information cannot be directly and accurately attributed to this compound without specific experimental evidence. Fulfilling the request would require speculation or misrepresentation of data from related but distinct compounds, which would compromise the scientific accuracy of the article.

Therefore, the requested article cannot be generated at this time due to the lack of specific research findings for this compound corresponding to the detailed outline provided.

In Vitro and Preclinical Biological Activity Investigations of Cabraleadiol 3 Acetate

Anti-inflammatory Signaling Pathway Inhibition

Modulation of Arachidonate (B1239269) Cascade Enzymes (e.g., Prostaglandin E2, Leukotriene C4)

Direct studies on the modulatory effects of Cabraleadiol (B1261840) 3-acetate on arachidonate cascade enzymes, such as those involved in the synthesis of Prostaglandin E2 (PGE2) and Leukotriene C4 (LTC4), are not currently available in the scientific literature. The arachidonic acid cascade is a critical pathway in the inflammatory process, and its modulation is a key target for many anti-inflammatory drugs. While some triterpenoids have been shown to possess anti-inflammatory properties, specific data for Cabraleadiol 3-acetate is lacking.

Antimicrobial Efficacy and Mechanistic Insights

There is no specific research detailing the antibacterial activity of this compound against Gram-positive and Gram-negative bacterial strains. However, studies on extracts from Aglaia lawii, a source of this compound, have demonstrated antibacterial properties. For instance, various compounds isolated from the branches and leaves of Aglaia lawii have shown antibacterial activities against several bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 μM. nih.gov It is important to note that these activities are attributed to other compounds within the plant and not directly to this compound. The antibacterial potential of essential oils and their components, which can include triterpenoids, has been reviewed, indicating that these compounds can disrupt bacterial membranes and inhibit enzymatic processes. mdpi.com

Table 1: Antibacterial Activity of Compounds from Aglaia lawii

Compound/ExtractTest OrganismActivity (MIC)
Steroids and SesquiterpenesBacterium subtilis25-100 μM
Phytophthora cinnamomi25-100 μM
Acrogenic bacterium25-100 μM
Ralstonia solanacearum25-100 μM

Note: This table represents the activity of other compounds isolated from Aglaia lawii, not this compound directly. nih.gov

Specific studies on the antifungal and antiviral potential of this compound are not available. However, the broader class of triterpenoids has been investigated for such activities. For instance, dammarane-type triterpenoids from other Aglaia species have been noted for their biological activities, although specific antifungal and antiviral data is often limited. mdpi.comnih.govmdpi.com Research on other natural compounds, such as acetate (B1210297) derivatives, has shown some antiviral effects. For example, microbiota-derived acetate has been found to enhance the host antiviral response against influenza A virus via the NLRP3 inflammasome. nih.govnih.gov It is important to emphasize that this is a different acetate compound and its mechanism cannot be directly extrapolated to this compound.

There is no direct evidence in the scientific literature regarding the larvicidal activity of this compound against Aedes aegypti. However, the investigation of natural products for mosquito control is an active area of research. mdpi.comnih.govnih.govscielo.brscielo.br Essential oils and various plant extracts containing terpenoids have been evaluated for their larvicidal properties. The lack of specific data for this compound highlights a gap in the current research.

Direct studies on the antimycobacterial activity of this compound are not documented. However, research on the parent compound, Cabraleadiol, and other natural products suggests potential in this area. researchgate.net The search for novel antimycobacterial agents from natural sources is a significant focus in drug discovery due to the rise of drug-resistant tuberculosis. mdpi.comnih.govmdpi.compreprints.org While a variety of plant-derived compounds, including some terpenoids, have shown promise, specific data for Cabraleadiol is needed.

Enzyme and Receptor Modulations

There is currently no information available in the scientific literature regarding the specific modulation of enzymes or receptors by this compound. The interaction of natural products with various biological targets is a vast field of study, but this particular compound has not been the subject of such investigations to date.

Inhibition of Photosystem II and Associated Energy Metabolism Pathways

Currently, there is a lack of specific research in the scientific literature investigating the direct effects of this compound on the inhibition of Photosystem II (PSII). The PSII complex, integral to the thylakoid membranes of plants, algae, and cyanobacteria, is responsible for light-driven water oxidation, a critical step in photosynthesis. While various natural and synthetic compounds are known to inhibit PSII, thereby disrupting the photosynthetic electron transport chain, no studies have been published that specifically link this compound to this mechanism of action.

Similarly, the role of this compound in modulating associated energy metabolism pathways has not been elucidated. Acetate metabolism is a central process involving the conversion of acetate into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production or is used for lipid synthesis. Although this is a fundamental metabolic pathway, specific investigations into how this compound might influence these cellular energy processes have not been reported.

Glycosidase Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

The potential of this compound as an inhibitor of glycosidase enzymes such as α-glucosidase and α-amylase has not been specifically documented in published studies. These enzymes are key targets in the management of metabolic disorders. α-Amylase initiates the digestion of complex carbohydrates into smaller oligosaccharides, while α-glucosidase, located in the brush border of the intestine, breaks down these oligosaccharides into glucose for absorption. nih.gov Inhibition of these enzymes can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govnih.gov

While direct evidence for this compound is absent, other triterpenoids have demonstrated significant inhibitory activity against these enzymes. For instance, studies have identified triterpenoids like corosolic acid and oleanolic acid as potent α-glucosidase inhibitors. researchgate.net This suggests that the triterpenoid (B12794562) scaffold, characteristic of this compound, may possess the potential for such bioactivity, although this remains to be confirmed through direct experimental evaluation.

Below is a table showing the α-glucosidase inhibitory activity of some related triterpenoid compounds.

CompoundIC50 (µg/mL)Source
Corosolic Acid17.86 ± 0.42 researchgate.net
Oleanolic Acid18.82 ± 0.59 researchgate.net
Acarbose (Control)127.64 ± 0.64 researchgate.net

This table is for illustrative purposes, showing the activity of related compounds, as no direct data for this compound is available.

Other Relevant Enzyme Targets and Kinetic Analyses

Beyond glycosidases, the broader enzymatic inhibition profile of this compound remains uninvestigated. Scientific literature lacks studies identifying other specific enzyme targets for this compound or detailing its enzyme kinetics, such as the mode of inhibition (e.g., competitive, non-competitive) and inhibition constants (Ki). Kinetic analyses are crucial for understanding the mechanism of action and the potency of an inhibitor, but such data for this compound are not currently available.

Ligand-Receptor Interaction Studies (e.g., LXR agonism)

There is no published research specifically examining the interaction of this compound with nuclear receptors such as the Liver X Receptors (LXRs). LXRs (LXRα and LXRβ) are critical regulators of cholesterol, fatty acid, and glucose metabolism. nih.govalzdiscovery.org As ligand-activated transcription factors, they respond to endogenous oxysterols and modulate gene expression to control lipid homeostasis and inflammation. nih.gov

The development of synthetic LXR agonists is an area of interest for treating diseases like atherosclerosis. nih.govalzdiscovery.org However, studies to determine whether this compound can bind to and activate or inhibit LXRs, or any other receptors, have not been conducted. Therefore, its potential as a ligand in receptor-mediated signaling pathways is unknown.

Antioxidant Capacity and Mitigation of Oxidative Stress

Direct experimental evaluation of the antioxidant capacity of pure this compound has not been reported in the scientific literature. Antioxidant activity is often assessed through various in vitro assays that measure a compound's ability to scavenge free radicals or chelate pro-oxidant metals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. ajol.infoscielo.br

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. nih.govmdpi.com Natural compounds, particularly phenolics and flavonoids found in plant extracts, are often studied for their ability to mitigate oxidative stress. nih.govnih.govmdpi.com While the potential for this compound to counteract oxidative stress exists, it is yet to be experimentally verified.

Insecticidal Activity (e.g., against Spodoptera frugiperda for related compounds)

While studies on the direct insecticidal activity of this compound are limited, significant research has been conducted on related triterpenoids from the Meliaceae family, to which the genus Cabralea belongs. The Meliaceae family is a well-known source of insecticidal triterpenoids, which exhibit various modes of action including antifeedant, growth inhibition, and toxic effects. nih.gov

The fall armyworm, Spodoptera frugiperda, is a major agricultural pest that is a frequent target in the screening of natural insecticides. nih.govdntb.gov.ua Several triterpenes isolated from Meliaceae plants have shown notable activity against this pest. For example, gedunin, a limonoid triterpene, demonstrated poisonous activity against S. frugiperda. mdpi.commdpi.com Another compound, methyl angolensate, also showed insecticidal effects on the larvae of this species. mdpi.com These findings suggest that dammarane (B1241002) triterpenes from the Cabralea genus, which includes this compound, represent a promising area for the discovery of new insecticidal agents. nih.govmdpi.comresearchgate.net

The table below summarizes the insecticidal activity of related triterpenoids from the Meliaceae family against Spodoptera frugiperda.

CompoundActivity TypeEffective DoseResultSource
GeduninPoisonousLC50: 39.0 µg/mL50% mortality after 7 days mdpi.com
Methyl angolensatePoisonous50 mg/kg40% mortality mdpi.com
XylocarpinAntifeedant1000 µg/mLAntifeedant Index: 77.8 mdpi.com
Ruageanin AAntifeedant1000 µg/mLAntifeedant Index: 72.6 mdpi.com
Ruageanin BAntifeedant1000 µg/mLAntifeedant Index: 86.3 mdpi.com

Mechanistic Elucidation of Cabraleadiol 3 Acetate S Biological Actions

Identification of Direct Molecular Targets and Binding Interactions

There is currently no publicly available research that identifies the direct molecular targets of Cabraleadiol (B1261840) 3-acetate. Studies involving techniques such as affinity chromatography, yeast two-hybrid screening, or computational docking to determine its binding partners have not been reported. As a result, the specific proteins or other macromolecules with which this compound interacts, and the nature of these binding interactions (e.g., covalent, non-covalent, hydrophobic, hydrogen bonding), remain unknown.

Detailed Analysis of Cellular Signaling Pathway Interventions

Due to the absence of studies on its molecular targets, there is no information regarding the intervention of Cabraleadiol 3-acetate in cellular signaling pathways. Research to determine its effects on key signaling cascades, such as the MAPK, PI3K/AKT, or NF-κB pathways, has not been published. Therefore, any potential modulatory role of this compound in cellular communication and function is yet to be discovered.

Gene Expression and Protein Regulation Studies

The impact of this compound on gene expression and protein regulation is an unexplored area of research. No studies utilizing methods like microarray analysis, RNA sequencing, or proteomic profiling to assess changes in gene or protein expression levels upon treatment with this compound have been documented. Consequently, its potential influence on cellular processes through the regulation of gene and protein networks is not understood.

Structural Biology and Computational Chemistry Approaches for Target Engagement

Without identified molecular targets, the application of structural biology and computational chemistry approaches to understand the engagement of this compound is not feasible. Techniques such as X-ray crystallography or NMR spectroscopy, which could provide insights into the three-dimensional structure of a this compound-target complex, have not been employed. Similarly, computational modeling and simulation studies to predict binding affinities and modes of interaction are absent from the scientific literature.

Structure Activity Relationship Sar Studies of Cabraleadiol 3 Acetate and Its Analogues

Correlation Between Structural Features and Biological Potency

The biological potency of Cabraleadiol (B1261840) 3-acetate is intrinsically linked to its dammarane (B1241002) skeleton and the specific functional groups attached to it. The dammarane framework provides a rigid tetracyclic core that serves as a scaffold for various functionalizations. The presence and position of hydroxyl groups, for instance, are known to be significant for the pharmacological actions of many triterpenoids. mdpi.com Research on other dammarane triterpenoids has shown that modifications at different positions of the skeleton can lead to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.gov

Cytotoxicity of Dammarane-Type Triterpenoids Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
6'-malonyl formyl ginsenoside F1HL-6016.74 nih.govscienceopen.com
6'-malonyl formyl ginsenoside F1MGC80-329.51 nih.govscienceopen.com
6'-malonyl formyl ginsenoside F1Hep-G220.48 nih.govscienceopen.com

Influence of Stereochemistry on Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral natural compounds. The specific three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets, leading to differences in activity and selectivity between stereoisomers. In the case of dammarane triterpenoids, the stereochemistry at various chiral centers, including those in the tetracyclic core and the side chain, is a critical determinant of their pharmacological profile.

Role of the Acetate (B1210297) Moiety in Pharmacological Profile

The presence of an acetate moiety, as seen in Cabraleadiol 3-acetate, can have a profound impact on the pharmacological profile of a triterpenoid (B12794562). Acetylation of hydroxyl groups is a common modification that can alter a compound's physicochemical properties, such as its lipophilicity and solubility, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.gov

Studies on various triterpenes have shown that acylation of the hydroxyl group at the C-3 position can lead to significant changes in biological activity, particularly in terms of cytotoxicity against cancer cell lines. mdpi.comnih.gov For some triterpenoids, acetylation has been shown to enhance their anticancer and antioxidant activities. mdpi.comnih.gov The acetate group can influence how the molecule interacts with its biological target, potentially by providing an additional point of interaction or by altering the conformation of the molecule. The improved pharmacokinetic profile and low toxicity of some acetylated triterpenes make them promising candidates for further drug development. mdpi.comnih.gov

Impact of Dammarane Skeleton Modifications on Therapeutic Effects

The dammarane skeleton is a versatile scaffold that can be chemically modified to generate a diverse range of analogues with potentially improved therapeutic effects. The relatively stable skeleton and the presence of reactive sites, such as the hydroxyl group at the C-3 position, make it amenable to structural modifications. nih.gov These modifications can aim to enhance a known biological activity, reduce toxicity, or even introduce new therapeutic properties.

Modifications can include the introduction of different functional groups, alteration of the side chain, or the addition of sugar moieties (glycosylation). For instance, glycosylated dammarane triterpenoids have shown potential anti-inflammatory activity, while aglycones with double bonds in the side chain have displayed immunomodulatory effects. researchgate.net The development of novel dammarane derivatives through chemical modification is an active area of research, with the goal of producing compounds with enhanced biological activity and better pharmacological profiles. researchgate.net Such modifications can lead to the discovery of new agents for the prevention and treatment of a wide range of diseases, including cancer and metabolic disorders. researchgate.net

Computational Docking and Pharmacophore Modeling for SAR Prediction

Computational methods such as molecular docking and pharmacophore modeling are powerful tools for predicting the SAR of compounds like this compound. Molecular docking simulates the binding of a small molecule to the active site of a biological target, such as an enzyme or receptor. This allows for the prediction of the binding affinity and the identification of key interactions between the ligand and the target. nih.govnih.govacs.orgmdpi.commdpi.com

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions) that are necessary for a molecule to exert a specific biological activity. This information can then be used to screen virtual libraries of compounds to identify new potential leads with similar activity.

For dammarane triterpenes, docking studies have been used to investigate their interaction with various biological targets. For example, some dammarane triterpenes have been docked with α-synuclein, a protein associated with Parkinson's disease, to understand their potential as neuroprotective agents. nih.govnih.gov These studies can reveal important hydrogen bonding and other interactions that contribute to the binding affinity. nih.govnih.gov

Molecular Docking Scores of Dammarane Triterpenes

CompoundTargetDocking Score (kcal/mol)Reference
Dammarane Triterpene 1α-synuclein (Site 2)-4.617 nih.gov
Dammarane Triterpene 1aα-synuclein (Site 9)-4.286 nih.gov
Dammarane Triterpene 1bα-synuclein (Site 2)-3.702 nih.gov
Myrrhanol B (ML)GLUT1-9.66 acs.org
Myrrhanone B (MN)GLUT1-9.41 acs.org

Advanced Analytical Methodologies for Cabraleadiol 3 Acetate Research

High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation

Table 1: Representative ¹H and ¹³C NMR Data for a Dammarane-type Triterpene Acetate (B1210297) Core Structure

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
138.71.05 (m), 1.65 (m)
227.51.55 (m), 1.70 (m)
381.04.48 (dd, J = 11.5, 4.5)
438.0-
555.80.85 (d, J = 10.0)
.........
2072.5-
2127.01.25 (s)
OAc-C=O171.0-
OAc-CH₃21.52.05 (s)

This is a representative table based on general knowledge of dammarane (B1241002) triterpenoids and is intended for illustrative purposes.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): HR-ESIMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.govkoreascience.kr By measuring the mass-to-charge ratio (m/z) to several decimal places, a unique molecular formula can be assigned. This technique is invaluable for confirming the molecular weight of Cabraleadiol (B1261840) 3-acetate and for differentiating it from isobaric compounds. Tandem mass spectrometry (MS/MS) experiments can further provide structural information through the analysis of fragmentation patterns, which can reveal the nature of the side chain and the core triterpenoid (B12794562) structure. mdpi.comresearchgate.net

X-ray Crystallography: In cases where a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information. researchgate.net This technique allows for the precise determination of bond lengths, bond angles, and stereochemistry, providing an unambiguous confirmation of the relative and absolute configuration of all chiral centers in the molecule. While a crystal structure for Cabraleadiol 3-acetate has not been reported, this method remains the gold standard for absolute structural proof in natural product chemistry.

Chromatographic-Mass Spectrometric Approaches for Bioanalytical Quantification and Metabolite Profiling

Understanding the pharmacokinetic profile and metabolic fate of this compound requires highly sensitive and selective analytical methods for its quantification in complex biological matrices such as plasma, urine, and tissues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range. mdpi.comresearchgate.net A typical LC-MS/MS method for this compound would involve separation on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach allows for the specific detection and quantification of the parent compound and its metabolites, even at very low concentrations. The development of such an assay would require optimization of chromatographic conditions and mass spectrometric parameters, including the selection of appropriate precursor and product ions.

Metabolite Profiling: To investigate the metabolic pathways of this compound, high-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, are employed. mdpi.com These instruments provide accurate mass measurements of metabolites, enabling the prediction of their elemental compositions. By comparing the metabolic profiles of biological samples before and after administration of the compound, potential phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolites can be identified. squarespace.com The structural elucidation of these metabolites would then be confirmed using tandem mass spectrometry and comparison with synthesized standards if available.

Advanced Chiral Separation Techniques for Enantiomeric Purity Assessment

This compound possesses multiple chiral centers, meaning it can exist as a number of stereoisomers. As different enantiomers and diastereomers can have distinct biological activities, it is crucial to assess the enantiomeric purity of the isolated or synthesized compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for the separation of enantiomers. researchgate.net This is typically achieved using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. The selection of the appropriate CSP and mobile phase is critical for achieving successful separation. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The development of a chiral HPLC method would allow for the determination of the enantiomeric excess (ee) of a given sample.

In Situ and Real-Time Monitoring Methods for Biological Interactions

To understand the mechanism of action of this compound, it is essential to study its interactions with its biological targets in real-time. Several advanced techniques can provide insights into binding kinetics and affinity.

Surface Plasmon Resonance (SPR): SPR is a label-free optical biosensing technique that allows for the real-time monitoring of binding events between a ligand (e.g., this compound) and a target molecule (e.g., a protein) that is immobilized on a sensor surface. researchgate.netiastate.edunih.govmdpi.comnih.gov SPR can provide valuable data on the association and dissociation rate constants (kₐ and kₑ), as well as the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity. This information is critical for understanding the potency and kinetics of the compound's interaction with its target.

NMR Spectroscopy for Interaction Studies: NMR spectroscopy can also be used to study the interaction of small molecules with their protein targets. researchgate.neteurekaselect.comnih.govmdpi.com Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) can identify which parts of a small molecule are in close contact with the protein, providing valuable structural information about the binding mode. Chemical shift perturbation studies, where the chemical shifts of the protein's amide protons are monitored upon addition of the ligand, can map the binding site on the protein surface.

Future Research Trajectories and Translational Perspectives for Cabraleadiol 3 Acetate

Elucidation of Unexplored Biological Activities and Comprehensive Mechanisms of Action

While the biological activities of many dammarane (B1241002) triterpenoids have been extensively studied, the specific bioactivities of cabraleadiol (B1261840) 3-acetate remain largely uncharted territory. mdpi.comnih.gov Future research should prioritize a systematic screening of this compound to uncover its full therapeutic potential.

Potential Unexplored Biological Activities:

Drawing parallels from other dammarane-type triterpenoids, research into cabraleadiol 3-acetate could focus on the following areas:

Anticancer Properties: Dammarane triterpenoids, such as ginsenosides (B1230088), have demonstrated significant cytotoxic effects against various cancer cell lines, including liver (HepG2), breast (MCF-7), and lung (A549) cancer cells. nih.govnih.gov Future studies could investigate the anti-proliferative and apoptotic effects of this compound on a panel of human cancer cell lines.

Anti-inflammatory Effects: Several dammarane-type triterpenoids have shown potent anti-inflammatory activity. nih.gov Investigating the ability of this compound to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, could reveal its potential for treating inflammatory disorders.

Neuroprotective Activities: Given the neuroprotective effects observed with other triterpenoids, exploring the potential of this compound in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease is a logical next step.

Metabolic Regulation: Some dammarane triterpenoids have been found to inhibit protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the regulation of insulin (B600854) signaling. tandfonline.comnih.gov Screening this compound for PTP1B inhibitory activity could indicate its potential as a therapeutic agent for type 2 diabetes and obesity.

Antiviral Activity: The structural similarity to other dammarane triterpenoids that exhibit antiviral properties, including against HIV, suggests that this compound could be a candidate for antiviral screening. researchgate.net

Comprehensive Mechanisms of Action:

A crucial aspect of future research will be to delineate the precise molecular mechanisms through which this compound exerts its biological effects. Techniques such as molecular docking could be employed to predict its binding affinity to specific protein targets. tandfonline.comacs.org For instance, studies on other dammarane triterpenoids have identified targets like the LXRα pathway, which is involved in cholesterol metabolism and inflammation. nih.gov Investigating similar interactions for this compound would provide valuable insights into its mechanism of action.

Potential Biological ActivityPotential Molecular Target/Mechanism
AnticancerInduction of apoptosis, cell cycle arrest, inhibition of metastasis
Anti-inflammatoryInhibition of NF-κB and MAPK signaling pathways
NeuroprotectiveModulation of oxidative stress and neuroinflammation
AntidiabeticInhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
AntiviralInhibition of viral proteases or entry mechanisms

Development of Advanced In Vitro and In Vivo Preclinical Models

To thoroughly evaluate the therapeutic potential of this compound, the development and utilization of sophisticated preclinical models are essential.

Advanced In Vitro Models:

Three-Dimensional (3D) Cell Cultures: Moving beyond traditional 2D cell cultures, 3D spheroids and organoids offer a more physiologically relevant environment to study the effects of this compound on tumor growth and invasion.

Co-culture Systems: To mimic the complex tumor microenvironment, co-culture systems incorporating cancer cells, fibroblasts, and immune cells can be used to assess the compound's impact on cell-cell interactions and immune modulation.

High-Throughput Screening (HTS) Assays: The development of robust HTS assays will enable the rapid screening of this compound and its derivatives against a wide range of biological targets.

Advanced In Vivo Models:

Patient-Derived Xenograft (PDX) Models: For oncology research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more accurate prediction of clinical efficacy compared to traditional cell line-derived xenografts.

Transgenic and Knockout Animal Models: To investigate specific mechanisms of action, transgenic and knockout animal models can be invaluable. For example, to study the anti-atherosclerotic potential, ApoE−/− mice, which are prone to developing atherosclerosis, could be utilized. nih.gov

Zebrafish Models: The zebrafish model offers a rapid and cost-effective platform for in vivo screening of compounds for various activities, including cardiovascular effects and anti-thrombotic properties, as has been demonstrated for other dammarane triterpenoids. acs.org

Preclinical ModelResearch Application for this compound
3D Cell SpheroidsEvaluation of anti-tumor efficacy and drug penetration
Patient-Derived Xenografts (PDX)Assessment of anticancer activity in a patient-relevant model
ApoE−/− MiceInvestigation of anti-atherosclerotic properties
Zebrafish EmbryosRapid screening for cardiotoxicity and other developmental effects

Synthetic Biology and Metabolic Engineering Approaches for Enhanced Production

The natural abundance of this compound in its plant sources is often low, posing a significant challenge for its large-scale production. researchgate.net Synthetic biology and metabolic engineering offer promising solutions to overcome this limitation.

Heterologous Production in Microbial Hosts:

Yeast (Saccharomyces cerevisiae): Yeast is a well-established host for the production of terpenoids. mdpi.com The biosynthetic pathway for dammarane-type triterpenoids, starting from acetyl-CoA via the mevalonate (B85504) (MVA) pathway, is well understood. mdpi.comnih.gov Key enzymes, such as dammarenediol-II synthase (DDS), which catalyzes the cyclization of 2,3-oxidosqualene (B107256) to the dammarane skeleton, can be introduced into yeast. mdpi.comresearchgate.net

Bacteria (Escherichia coli): E. coli is another attractive host for terpenoid production due to its rapid growth and well-characterized genetics. Engineering the MEP pathway in E. coli could be an alternative strategy for precursor supply.

Metabolic Engineering Strategies:

Pathway Optimization: Overexpression of rate-limiting enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR), and farnesyl diphosphate (B83284) synthase (FPS), can increase the precursor pool for triterpenoid (B12794562) synthesis. mdpi.comnih.gov

Enzyme Engineering: Modifying the catalytic properties of key enzymes, such as cytochrome P450s and UDP-glycosyltransferases (UGTs), which are responsible for the subsequent modifications of the triterpenoid backbone, could lead to the synthesis of novel derivatives of this compound with improved bioactivities. nih.gov

Fermentation Optimization: Optimizing fermentation conditions, including medium composition and process parameters, will be crucial for maximizing the yield of this compound in microbial production systems.

StrategyApproachPotential Outcome
Heterologous ExpressionIntroduction of biosynthetic genes into S. cerevisiae or E. coliScalable and sustainable production of this compound
Pathway EngineeringOverexpression of key enzymes in the MVA pathwayIncreased precursor supply and higher product titers
Enzyme EngineeringModification of P450s and UGTsGeneration of novel and potentially more potent derivatives

Potential as a Research Tool, Biochemical Probe, or Preclinical Lead Compound in Drug Discovery

Beyond its direct therapeutic potential, this compound holds promise as a valuable tool in biomedical research and drug discovery.

Research Tool and Biochemical Probe:

Target Identification and Validation: If this compound is found to have a specific and potent biological activity, it can be used as a chemical probe to investigate the function of its molecular target. Covalent modification of the compound with a reporter tag could facilitate the identification of its binding partners in complex biological systems.

Pathway Elucidation: As a selective modulator of a particular signaling pathway, this compound could be instrumental in dissecting the intricate molecular events involved in various physiological and pathological processes.

Preclinical Lead Compound in Drug Discovery:

Scaffold for Medicinal Chemistry: The dammarane skeleton of this compound provides a versatile scaffold for the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies will be essential to guide the design of these new chemical entities. nih.gov

Development of Drug Candidates: With promising preclinical data on its efficacy and a well-defined mechanism of action, this compound or its optimized derivatives could advance into formal preclinical development as a drug candidate for a specific disease indication.

Q & A

Q. How should conflicting data on this compound’s ecological toxicity be reported?

  • Transparency : Disclose all raw data (e.g., LC50 values, exposure durations) in supplementary materials and highlight methodological discrepancies (e.g., static vs. flow-through aquatic tests) .
  • Meta-Analysis : Apply Cochrane Review principles to assess bias risk and heterogeneity across studies .

Q. What ethical considerations apply to animal studies involving this compound?

  • Compliance : Follow ARRIVE guidelines for experimental design, including randomization, blinding, and statistical power calculations .
  • 3Rs Framework : Justify animal use via alternatives assessment (e.g., in silico/in vitro models) and minimize sample sizes through pilot studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.